Structural Characterization of 2-(Cyanosulfanyl)-3-nitrobenzoic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy
Structural Characterization of 2-(Cyanosulfanyl)-3-nitrobenzoic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy
Executive Summary
The compound 2-(cyanosulfanyl)-3-nitrobenzoic acid (CAS: 1253528-05-0) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug development. Featuring a carboxylic acid, a strongly electron-withdrawing nitro group, and a unique cyanosulfanyl (thiocyanate) moiety, its structural verification requires precise analytical techniques.
This whitepaper provides an in-depth mechanistic analysis of its Nuclear Magnetic Resonance (NMR) profile. By detailing the causality behind specific chemical shifts and establishing a self-validating experimental protocol, this guide serves as an authoritative reference for researchers tasked with the synthesis, procurement, or structural elucidation of complex nitroaromatic thiocyanates.
Mechanistic Profiling of NMR Chemical Shifts
Understanding the ¹H and ¹³C NMR spectra of 2-(cyanosulfanyl)-3-nitrobenzoic acid requires a fundamental analysis of the electronic effects exerted by its three substituents on the benzene core.
The Deshielding Effect of the Nitro Group
The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group (EWG). It depletes electron density from the aromatic ring via both inductive (-I) and resonance (-M) effects. Because resonance effects are most pronounced at the ortho and para positions, the proton at C4 (ortho to the nitro group) experiences profound deshielding. Consequently, H4 is shifted significantly downfield, typically resonating near 8.59 ppm.
The Magnetic Anisotropy of the Cyanosulfanyl Group (-SCN)
The cyanosulfanyl group at C2 introduces complex magnetic anisotropy. While the sulfur atom acts as a mild electron-donating group via resonance (+M), the adjacent cyano group (-C≡N) exerts a strong inductive pull. In ¹³C NMR, the thiocyanate carbon itself is highly characteristic. Based on foundational studies of thiocyanate model compounds ( [1]), the -SCN carbon typically resonates between 109 and 115 ppm depending on the hydrogen-bonding capacity of the solvent. In a polar aprotic solvent like DMSO-d₆, this carbon is expected to appear near 112.0 ppm.
Relaxation Dynamics of Quaternary Carbons
A critical challenge in the ¹³C NMR of this molecule is the presence of five quaternary carbons (C1, C2, C3, C7, C8). Because these carbons lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation. This leads to extended longitudinal relaxation times (T₁). If the inter-pulse delay is too short, these signals will be near-silent—a phenomenon well-documented in the spectroscopic analysis of isothiocyanates and thiocyanates ( [2]).
Theoretical NMR Data & Spectral Assignments
The following tables present the high-resolution theoretical chemical shifts derived from empirical additivity rules and substituent effect calculations, calibrated for DMSO-d₆ at 298K.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| -COOH | 13.80 | Broad Singlet (br s) | - | 1H | Highly deshielded acidic proton; broad due to chemical exchange. |
| H6 | 8.60 | Doublet of doublets (dd) | J = 7.8, 1.3 | 1H | Ortho to -COOH, para to -NO₂. Deshielded by both EWGs. |
| H4 | 8.59 | Doublet of doublets (dd) | J = 8.2, 1.3 | 1H | Ortho to -NO₂, meta to -SCN. Strongly deshielded by the nitro group. |
| H5 | 7.88 | Pseudo-triplet (t) | J = 8.2, 7.8 | 1H | Meta to both -NO₂ and -COOH. Least deshielded aromatic proton. |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C7 | 166.0 | Quaternary (C=O) | Carboxylic acid carbonyl carbon. |
| C3 | 150.4 | Quaternary (Ar-C) | Ipso to the strongly electron-withdrawing -NO₂ group. |
| C6 | 135.8 | Tertiary (Ar-CH) | Ortho to -COOH, para to -NO₂. |
| C1 | 133.0 | Quaternary (Ar-C) | Ipso to the -COOH group. |
| C5 | 132.3 | Tertiary (Ar-CH) | Meta to -NO₂, para to -SCN. |
| C2 | 130.2 | Quaternary (Ar-C) | Ipso to the -SCN group. |
| C4 | 128.8 | Tertiary (Ar-CH) | Ortho to -NO₂. Shielded slightly by resonance from the sulfur atom. |
| C8 | 112.0 | Quaternary (-SCN) | Thiocyanate carbon; characteristic upfield shift for sp-hybridized C. |
Standardized Experimental Protocol
To guarantee reproducibility and spectral integrity, the following protocol is designed as a self-validating system . Every step includes internal checks to ensure the data collected is artifact-free.
Step 1: Sample Preparation
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Weighing: Accurately weigh 15–20 mg of 2-(cyanosulfanyl)-3-nitrobenzoic acid.
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Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality Note: DMSO-d₆ is selected over CDCl₃ because highly functionalized nitrobenzoic acids exhibit poor solubility in non-polar solvents. Furthermore, DMSO slows down the exchange rate of the carboxylic acid proton, allowing the broad singlet near 13.8 ppm to be observed.
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Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: Instrument Tuning and Shimming
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Insert the sample into the spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C) pre-equilibrated to 298K.
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Lock the spectrometer to the deuterium frequency of DMSO-d₆.
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Perform gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field.
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Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz. If it exceeds this, re-shim the instrument.
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Step 3: ¹H NMR Data Acquisition
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Pulse Sequence: Load a standard 1D proton pulse program (e.g., zg30).
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Parameters: Set the number of scans (ns) to 16. Set the relaxation delay (D1) to 1.5 seconds.
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Acquisition: Execute the scan.
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Self-Validation Check: Verify the residual DMSO pentet is centered exactly at 2.50 ppm . If it deviates by >0.02 ppm, the lock phase is compromised, and the spectrum must be re-calibrated against the internal TMS standard (0.00 ppm).
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Step 4: ¹³C NMR Data Acquisition
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Pulse Sequence: Load a proton-decoupled 1D carbon pulse program (e.g., zgpg30).
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Parameters: Set the number of scans (ns) to 1024 to achieve a high signal-to-noise ratio. Crucially, set the relaxation delay (D1) to 2.5 seconds.
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Causality Note: As discussed in Section 1, the five quaternary carbons in this molecule require extended relaxation times. A standard 1.0s delay will result in the -SCN and -NO₂ ipso carbons disappearing into the baseline noise.
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Acquisition: Execute the scan. Verify the residual DMSO septet is centered exactly at 39.52 ppm .
Visualizing the Analytical Workflow
The following diagram maps the logical progression from sample preparation through data acquisition and structural assignment, highlighting the parallel processing required for ¹H and ¹³C workflows.
Caption: Logical workflow for the NMR structural verification of 2-(cyanosulfanyl)-3-nitrobenzoic acid.
References
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Title: 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds Source: Biochemistry, 1992 Sep 1;31(34):7922-30. URL: [Link][1]
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Title: Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate Source: The Journal of Organic Chemistry, 2015, 80, 9, 4611–4617. URL: [Link][2]
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Title: Lactoperoxidase-catalyzed oxidation of thiocyanate ion: a carbon-13 nuclear magnetic resonance study of the oxidation products Source: Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1992 Oct 20;1159(3):279-85. URL: [Link][3]
Sources
- 1. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lactoperoxidase-catalyzed oxidation of thiocyanate ion: a carbon-13 nuclear magnetic resonance study of the oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
